molecular formula C10H10ClN3 B8659867 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B8659867
M. Wt: 207.66 g/mol
InChI Key: ZXFAYJZPEXCJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-5-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C10H10ClN3/c1-14-6-8(5-13-14)7-2-3-9(11)10(12)4-7/h2-6H,12H2,1H3

InChI Key

ZXFAYJZPEXCJMB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-amino-4-chlorophenylboronic acid pinacol ester (0.110 g, 0.434 mmol), 4-bromo-1-methylpyrazole (0.087 g, 0.54 mmol), 1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) DCM complex (24 mg, 0.029 mmol) was added anhydrous DME (2.5 mL) followed by 1M aqueous sodium carbonate (0.99 mL, 0.99 mmol). The microwave vial was heated at 150° C. for 20 minutes under microwave irradiation. Further catalyst (0.005 g) was added and the vial was heated at 130° C. for 10 minutes under microwave irradiation. The reaction mixture was partitioned between ethyl acetate (55 mL) and a saturated aqueous NaHCO3 solution (15 mL). The organic layer was washed with a saturated aqueous NaHCO3 solution (2×13 mL), dried (Na2SO4) and concentrated in vacuo. This residue was purified using preparative TLC eluting with 30% ethyl acetate in CH2Cl2. The product band was recovered and stirred with 2% MeOH in ethyl acetate/CH2Cl2 (v/v; 1:3) (20 mL). The silica was removed by filtration, washed with ethyl acetate/CH2Cl2 (v/v; 1:3) (2×5 mL) and acetone (3×4 mL) to give the title compound as an off-white solid (0.040 g, 44%). 1H-NMR (500 MHz, DMSO-d6) 3.84 (s, 3H), 5.29 (s, 2H), 6.72 (dd, J=2.1, 8.2 Hz, 1H), 6.94 (d, J=2.1 Hz, 1H), 7.14 (d, J=8.2 Hz, 1H), 7.68 (d, J=0.7 Hz, 1H), 7.98 (s, 1H).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.005 g
Type
catalyst
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Yield
44%

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